Product packaging for 4-Pyridylthioacetyl chloride(Cat. No.:)

4-Pyridylthioacetyl chloride

Cat. No.: B13412187
M. Wt: 171.65 g/mol
InChI Key: KCVTVKMPZQSSNU-UHFFFAOYSA-N
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Description

Contextualization of Acyl Halides in Synthetic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. fiveable.me Their general formula is RCOX, where R can be an alkyl or aryl group, and X is a halogen. wikipedia.org Acyl chlorides are the most frequently utilized among the acyl halides. wikipedia.org

These compounds are highly reactive and serve as crucial intermediates in a wide array of organic transformations, particularly in nucleophilic acyl substitution reactions. fiveable.me The high reactivity of acyl halides stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. This feature makes them valuable reagents for the synthesis of various carboxylic acid derivatives. For instance, they readily react with water to form carboxylic acids, with alcohols to produce esters, and with amines to yield amides. wikipedia.orgbritannica.com The conversion of carboxylic acids into the more reactive acyl halides is a common strategy to facilitate these transformations. orgoreview.com Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are often employed for this purpose. libretexts.org

Significance of Thioacetyl Functional Groups in Chemical Transformations

The thioacetyl group, which contains a sulfur atom bonded to an acetyl group, introduces unique reactivity patterns in organic synthesis. Sulfur, being in the same group as oxygen in the periodic table, imparts properties to thiols and thioethers that are analogous to alcohols and ethers, respectively. pearson.com However, the differences in electronegativity and polarizability between sulfur and oxygen lead to distinct chemical behaviors.

Thioacetals, formed from the reaction of a carbonyl compound with a thiol, are notable for their role as protecting groups for aldehydes and ketones. jove.comyoutube.com They exhibit stability under both acidic and basic conditions, offering an advantage over their oxygen-containing counterparts, acetals, which are labile in acid. jove.comsemanticscholar.org Beyond their protective function, thioacetals are valuable intermediates in their own right. For example, they can be desulfurized using Raney nickel to yield hydrocarbons, providing a method for the reduction of carbonyl groups. jove.com The thioether linkage within a thioacetyl group can also influence the electronic properties of a molecule and participate in various C-S bond-forming reactions.

Role of Pyridine (B92270) Moiety in Modulating Reactivity and Selectivity

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Its incorporation into a molecule can significantly influence the molecule's properties and reactivity. As a heteroaromatic compound, pyridine's nitrogen atom imparts a dipole moment and makes the ring electron-deficient. nih.gov This electronic nature generally makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution is less favorable and typically occurs at the C-3 position. nih.gov

The basicity of the pyridine nitrogen allows it to act as a ligand, coordinating to metal centers and influencing the catalytic activity of metal complexes. nih.gov Furthermore, the electronic properties of the pyridine ring can be tuned by introducing substituents. Electron-donating groups enhance the basicity and electron density of the ring, while electron-withdrawing groups have the opposite effect. nih.govacs.org This ability to modulate the electronic environment makes the pyridine moiety a valuable tool for controlling the reactivity and selectivity of reactions occurring at other parts of the molecule. nih.govacs.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNS B13412187 4-Pyridylthioacetyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNS

Molecular Weight

171.65 g/mol

IUPAC Name

2-pyridin-4-ylethanethioyl chloride

InChI

InChI=1S/C7H6ClNS/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2

InChI Key

KCVTVKMPZQSSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(=S)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Pyridylthioacetyl Chloride

Precursor Synthesis and Derivatization

The primary precursor for 4-pyridylthioacetyl chloride is 4-pyridylthioacetic acid. The synthesis of this key intermediate and related thioethers forms the foundational step in the production pathway.

Preparation of 4-Pyridylthioacetic Acid Derivatives

A notable and efficient method for the preparation of (4-pyridylthio)acetic acid involves the reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid. google.com This process has been shown to produce yields ranging from approximately 70% to 95%. google.com The reaction is typically conducted in water, with heating, to facilitate the formation of the desired product. google.com For instance, reacting 4-(1-pyridyl)pyridinium chloride with a molar equivalent of 2-mercaptoacetic acid in water at reflux temperature for about four hours leads to the formation of (4-pyridylthio)acetic acid. google.com This compound is a valuable intermediate in the synthesis of various biologically active molecules. google.comgoogleapis.comepo.org

The resulting (4-pyridylthio)acetic acid is an off-white crystalline powder with a melting point of 255-258 °C (decomposes). sigmaaldrich.comchemicalbook.com Its identity can be confirmed through various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. google.com

Precursor Reagent Solvent Conditions Yield Reference
4-(1-Pyridyl)pyridinium chloride2-Mercaptoacetic acidWaterReflux, 4 hours70-95% google.com

Synthesis of Related Pyridine-Based Thioethers

The synthesis of pyridine-based thioethers is a broader field that provides context for the preparation of 4-pyridylthioacetic acid. Various synthetic strategies have been developed to create these compounds. For example, new thioethers bearing a 3-(Pyridine-4'-yl)-1,2,4-triazino[5,6-b]indole moiety have been synthesized through the condensation of a formyl-triazino-indole precursor with halogenated aromatic amines, followed by the addition of thiophenol. scirp.org

Another approach involves the one-pot synthesis of 4-pyrimidone-2-thioethers through a base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters, demonstrating a versatile method for creating thioether linkages in pyrimidine (B1678525) systems, which are structurally related to pyridines. nih.gov Furthermore, the synthesis of 2-pyridinthiones and their subsequent alkylation to form thioether derivatives is another common strategy, although challenges in alkylating certain 3-cyano-2-pyridinthione derivatives have been noted. jst.go.jp These methods highlight the diverse routes available for creating C-S bonds in pyridine (B92270) and related heterocyclic systems, which are essential for generating a variety of thioether precursors.

Chlorination Reagents and Reaction Conditions

The conversion of the carboxylic acid group in 4-pyridylthioacetic acid to an acyl chloride is a critical step. This transformation is typically achieved using specific chlorinating agents, with thionyl chloride and oxalyl chloride being the most prominent.

Application of Thionyl Chloride in Acyl Chloride Formation

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides. chemguide.co.ukscribd.com The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uklibretexts.orglibretexts.org The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux. commonorganicchemistry.comresearchgate.net A solvent is sometimes used, but the reaction can also be run neat. commonorganicchemistry.com After the reaction is complete, the excess thionyl chloride can be removed by distillation, often under reduced pressure, to yield the acyl chloride. researchgate.net This method is generally effective for a wide range of carboxylic acids. scribd.com

General Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Reagent Byproducts Typical Conditions Advantages Reference
Thionyl Chloride (SOCl₂)SO₂, HCl (gaseous)Neat or with solvent, refluxGaseous byproducts simplify workup chemguide.co.ukscribd.com

Utilization of Oxalyl Chloride for Thioacetyl Chloride Synthesis

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.org The reaction is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgsciencemadness.org The active chlorinating agent is an imidoyl chloride derivative formed from the reaction of oxalyl chloride with DMF. wikipedia.org Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are volatile, which facilitates product isolation. wikipedia.orgsciencemadness.org The reaction can be run with stoichiometric amounts or an excess of oxalyl chloride. reddit.com

General Reaction with Oxalyl Chloride: R-COOH + (COCl)₂ --(DMF)--> R-COCl + CO₂ + CO + HCl

Reagent Catalyst Byproducts Advantages Reference
Oxalyl Chloride ((COCl)₂)DMF (catalytic)CO₂, CO, HCl (gaseous)Milder, more selective, gaseous byproducts wikipedia.orgsciencemadness.org

Alternative Halogenation Protocols

Besides thionyl chloride and oxalyl chloride, other reagents can be used for the formation of acyl chlorides from carboxylic acids. Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are two such alternatives. chemguide.co.uklibretexts.orglibretexts.org

Phosphorus(V) chloride reacts with carboxylic acids, typically in the cold, to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.uklibretexts.org The liquid acyl chloride can then be separated from the liquid POCl₃ by fractional distillation. chemguide.co.uklibretexts.org

Phosphorus(III) chloride also reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org This reaction is generally less vigorous than the reaction with PCl₅ because no HCl gas is evolved. chemguide.co.uk Again, the acyl chloride is separated by fractional distillation. chemguide.co.uklibretexts.org These alternative methods provide additional options for the synthesis of acyl chlorides, including this compound, depending on the specific requirements of the reaction and the desired purity of the final product.

Reagent Byproducts Separation Method Reference
Phosphorus(V) Chloride (PCl₅)POCl₃, HClFractional Distillation chemguide.co.uklibretexts.org
Phosphorus(III) Chloride (PCl₃)H₃PO₃Fractional Distillation chemguide.co.uklibretexts.org

Reaction Optimization Strategies

The synthesis of this compound from its precursor, (4-pyridylthio)acetic acid, typically involves the use of a chlorinating agent. fiveable.menumberanalytics.com Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). fiveable.melibretexts.orgcrunchchemistry.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. fiveable.me Optimization of this process is crucial for maximizing yield and purity while minimizing reaction time and the formation of by-products.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of the conversion of a carboxylic acid to an acyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product. numberanalytics.comcrunchchemistry.co.ukdocbrown.info Solvents for these types of chlorinations can range from non-polar to polar aprotic. rsc.org The polarity of the solvent can influence the reaction mechanism and rate. pku.edu.cnresearchgate.net For instance, in reactions involving thionyl chloride, the mechanism can shift depending on the solvent's ability to solvate intermediates. mdpi.com

Table 1: Illustrative Solvent Effects on the Synthesis of this compound

SolventDielectric Constant (ε)General Effect on Acyl Chloride SynthesisExpected Efficiency for this compound
Dichloromethane (DCM)9.1Common solvent, good for reactions with oxalyl chloride and catalytic DMF. commonorganicchemistry.comHigh
Tetrahydrofuran (THF)7.6Can be used, but may react with some chlorinating agents. rsc.orgModerate to High
Toluene2.4Non-polar, often used for reactions at higher temperatures. rsc.orgModerate
Acetonitrile37.5Polar aprotic, can be used but may lead to side reactions. rsc.orgcommonorganicchemistry.comModerate
Neat (No Solvent)N/AThionyl chloride can sometimes be used as both reactant and solvent. rsc.orgcommonorganicchemistry.comPotentially High, but purification may be more complex.

This table is illustrative and actual results may vary based on specific reaction conditions.

Temperature and Time Profile Optimization

Optimizing the reaction temperature and duration is a critical step to ensure high conversion of the starting material and minimize the degradation of the product. researchgate.net Reactions to form acyl chlorides are often initially conducted at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion. commonorganicchemistry.comhud.ac.uk The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com

Table 2: Illustrative Temperature and Time Profile for the Synthesis of this compound

EntryTemperature (°C)Time (h)Hypothetical Yield (%)Observations
10245Incomplete reaction.
2Room Temperature (25)485Significant product formation.
3Room Temperature (25)892Reaction nearing completion.
4Reflux (e.g., in DCM)295Faster reaction, potential for by-product formation.
5Reflux (e.g., in DCM)493Possible product degradation over extended heating.

This table is illustrative. The optimal conditions need to be determined experimentally.

Catalytic Approaches in Thioacetyl Chloride Synthesis

The formation of acyl chlorides can be significantly accelerated by the use of catalysts. google.com For reactions involving thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is commonly employed. fiveable.mecommonorganicchemistry.commasterorganicchemistry.com The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. rsc.org Pyridine can also be used as a catalyst. masterorganicchemistry.com

Table 3: Illustrative Catalytic Approaches for this compound Synthesis

CatalystChlorinating AgentGeneral RoleExpected Outcome
N,N-Dimethylformamide (DMF)Thionyl Chloride / Oxalyl ChlorideForms a reactive Vilsmeier intermediate. rsc.orgmasterorganicchemistry.comIncreased reaction rate and yield. google.com
PyridineThionyl ChlorideActs as a nucleophilic catalyst. masterorganicchemistry.comIncreased reaction rate.
NoneThionyl Chloride / Oxalyl ChlorideReaction proceeds, but may be slow.Lower efficiency compared to catalyzed reactions.

This table provides illustrative examples of common catalytic systems.

Isolation and Purification Techniques

The high reactivity of acyl chlorides, including this compound, necessitates careful handling during isolation and purification to prevent hydrolysis. acs.orglookchem.com

Distillation and Sublimation Considerations

Fractional distillation is a primary method for purifying liquid acyl chlorides. libretexts.orgchemguide.co.uklibretexts.org This technique separates the product from non-volatile impurities and any excess chlorinating agent. docbrown.info Given that many acyl chlorides can be sensitive to heat, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition. google.com For solid acyl chlorides, sublimation can be a viable purification method under high vacuum.

Chromatographic Purification Methodologies

While distillation is common, chromatographic methods can also be employed, particularly for non-volatile or thermally sensitive acyl chlorides. However, the high reactivity of the acyl chloride functional group presents challenges, as it can react with the stationary phase (e.g., silica (B1680970) gel). nerdfighteria.info If chromatography is necessary, it must be performed under strictly anhydrous conditions with non-protic solvents. lookchem.com Reverse-phase HPLC can be used for analytical purposes, often after derivatization to a more stable compound. google.com Another approach is to use scavenger resins to remove impurities, which avoids the need for traditional chromatography. silicycle.com

Table 4: Chromatographic Purification Considerations for this compound

TechniqueStationary PhaseMobile Phase (Eluent)Considerations
Flash ChromatographyAnhydrous Silica GelAnhydrous, non-protic solvents (e.g., hexanes/ethyl acetate (B1210297) mixture)High risk of product decomposition on silica. nerdfighteria.info Must be performed quickly with rigorous exclusion of moisture.
Reverse-Phase HPLC (Analytical)C18Acetonitrile/WaterTypically used for analysis of the corresponding carboxylic acid or a stable derivative. google.com Not suitable for preparative purification of the acyl chloride itself.
Scavenger ResinsFunctionalized polymersReaction mixture in an appropriate solventCan be effective for removing specific impurities (e.g., excess acid, amines) without subjecting the acyl chloride to a stationary phase. silicycle.com

This table outlines the applicability and challenges of chromatographic methods for a reactive compound like this compound.

Crystallization Techniques for Purity Enhancement

The purification of this compound, a reactive intermediate, presents specific challenges due to the presence of a hydrolytically sensitive acid chloride group. While detailed experimental literature exclusively focused on the crystallization of this compound is limited, established principles for the purification of reactive solid acyl chlorides provide a clear framework for enhancing its purity. The primary impurities in this compound are likely the precursor, 4-pyridylthioacetic acid, and residual reagents from the chlorination step, such as thionyl chloride or oxalyl chloride byproducts.

Crystallization is a highly effective method for removing such impurities, provided that appropriate conditions are meticulously maintained. mt.comlibretexts.org The success of the purification hinges on the selection of a suitable solvent system and the careful control of temperature and atmosphere to prevent degradation of the product.

General Principles and Solvent Selection

The key to successfully crystallizing a reactive acyl chloride is the use of strictly anhydrous (dry) and aprotic solvents to prevent hydrolysis back to the carboxylic acid. lookchem.com Hydroxylic or basic solvents, including water, alcohols, and primary or secondary amines, must be rigorously excluded from the process. lookchem.com

Commonly employed solvents for the recrystallization of solid acid chlorides include hydrocarbons and halogenated solvents. lookchem.com Solvent mixtures are often used to achieve the desired solubility profile. rochester.edu For instance, a "good" solvent that readily dissolves the compound can be paired with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The crude solid is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity (cloudiness) appears, after which the solution is gently heated to redissolve the precipitate and then allowed to cool slowly.

Proposed Crystallization Procedure

A general procedure for the purity enhancement of this compound via crystallization would involve the following steps, conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture researchgate.net:

Dissolution: The crude this compound solid is placed in a flask equipped with a condenser and stirrer, and a minimal volume of a suitable hot, anhydrous solvent (or solvent mixture) is added to achieve complete dissolution. youtube.com

Cooling and Crystallization: The solution is allowed to cool slowly and without agitation to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals, as rapid cooling can trap impurities within the crystal lattice. youtube.com Further cooling in an ice bath may be employed to maximize the yield of the crystalline product.

Isolation: The resulting crystals are collected by filtration, typically using a Buchner or Hirsch funnel. mt.com The process should be performed as quickly as possible to minimize atmospheric moisture exposure.

Washing: The collected crystal cake is washed with a small amount of a cold, non-polar solvent (like cold hexane (B92381) or petroleum ether) to rinse away any residual mother liquor containing dissolved impurities.

Drying: The purified crystals are dried thoroughly under high vacuum to remove all traces of residual solvent.

Interactive Data Table of Suggested Solvent Systems

The following table outlines potential solvent systems for the recrystallization of this compound, based on general principles for purifying solid acyl chlorides and heterocyclic compounds.

Solvent/Solvent SystemRationale for SelectionExpected Outcome
TolueneAromatic hydrocarbon, good for dissolving many organic solids when hot, less so when cold. Aprotic and can be easily dried.Good for single-solvent recrystallization. Prone to sublimation, which can be leveraged. rochester.edu
Dichloromethane / HexaneDichloromethane acts as the "good" solvent due to its polarity, while hexane is a non-polar "poor" solvent. Both are low-boiling and easily removed.Allows for fine-tuning of solubility. The mixture ratio is critical for achieving high purity and yield.
Diethyl Ether / Petroleum EtherA common mixture for polar compounds. rochester.edu Diethyl ether dissolves the compound, and petroleum ether acts as the anti-solvent.Effective for removing non-polar impurities. Requires careful handling due to the high volatility and flammability of ether.
CyclohexaneA non-polar solvent. Has been used successfully for recrystallizing other reactive sulfonyl chlorides. mdpi.comMay be effective if the compound has low solubility at room temperature but sufficient solubility when hot.

Reactivity and Reaction Mechanisms of 4 Pyridylthioacetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 4-pyridylthioacetyl chloride. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: nucleophilic addition and subsequent elimination of the leaving group. The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk This strong partial positive charge makes it a prime target for attack by a wide range of nucleophiles. chemguide.co.uk

The general mechanism is initiated by the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. uomustansiriyah.edu.iq In this intermediate, the original sp² hybridized carbonyl carbon is converted to an sp³ hybridized carbon. The intermediate is transient and quickly collapses to reform the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. libretexts.org

Alcohols and phenols act as oxygen nucleophiles in their reactions with this compound, leading to the formation of esters. The reaction is typically rapid and exothermic. chemguide.co.uk The mechanism, a classic example of nucleophilic acyl substitution, can be broken down into two main stages: addition and elimination. chemguide.co.uklibretexts.org

In the initial addition stage, a lone pair of electrons from the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the this compound. chemguide.co.uk This results in the formation of a covalent bond between the oxygen and the carbonyl carbon. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, creating a negatively charged tetrahedral intermediate. chemguide.co.uk

The subsequent elimination stage involves the reformation of the carbon-oxygen double bond. chemguide.co.uk The lone pair on the negatively charged oxygen atom moves back down, and in doing so, expels the chloride ion. chemguide.co.uklibretexts.org A final deprotonation step, often facilitated by a weak base such as pyridine (B92270) or another alcohol molecule, removes the proton from the oxygen atom that initially attacked, yielding the final ester product and hydrochloric acid. libretexts.org

Table 1: Reaction of this compound with Oxygen Nucleophiles

Nucleophile Product
Alcohol (R-OH) 4-Pyridylthioacetate Ester

Amines and hydrazines are potent nitrogen nucleophiles that react readily with this compound to form amides and hydrazides, respectively. The high nucleophilicity of the nitrogen atom, owing to its lone pair of electrons, drives this reaction. chemistrystudent.com The reaction mechanism is analogous to that with oxygen nucleophiles, following the addition-elimination pathway. chemguide.co.ukdocbrown.info

The reaction commences with the nucleophilic attack of the nitrogen atom of the amine or hydrazine (B178648) on the carbonyl carbon of the this compound. chemguide.co.ukdocbrown.info This leads to the formation of a tetrahedral intermediate where the nitrogen is bonded to the carbonyl carbon. docbrown.info In this intermediate, the nitrogen atom bears a formal positive charge, and the carbonyl oxygen carries a negative charge. chemguide.co.uk

The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. chemguide.co.ukdocbrown.info Subsequently, a proton is removed from the nitrogen atom. chemguide.co.uk This deprotonation is often carried out by a second equivalent of the amine or hydrazine acting as a base, resulting in the formation of an ammonium (B1175870) or hydrazinium (B103819) salt as a byproduct along with the amide or hydrazide product. libretexts.org Due to the formation of hydrochloric acid during the reaction, two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the acid. libretexts.org

Table 2: Reaction of this compound with Nitrogen Nucleophiles

Nucleophile Product
Primary Amine (R-NH₂) N-substituted 4-Pyridylthioacetamide
Secondary Amine (R₂NH) N,N-disubstituted 4-Pyridylthioacetamide

Thiols and sulfides serve as sulfur nucleophiles in reactions with this compound, yielding thioesters. Sulfur, being in the same group as oxygen, exhibits similar nucleophilic properties, although it is generally a better nucleophile in protic solvents. The mechanism mirrors that of other nucleophilic acyl substitutions.

The reaction is initiated by the attack of the sulfur atom's lone pair of electrons on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate with a bond between the sulfur and the former carbonyl carbon. The carbonyl oxygen becomes negatively charged.

The intermediate then collapses, reforming the carbon-oxygen double bond and ejecting the chloride ion. If a thiol was the nucleophile, a proton is then lost from the sulfur atom to yield the final thioester product. This deprotonation can be facilitated by a base present in the reaction mixture.

Table 3: Reaction of this compound with Sulfur Nucleophiles

Nucleophile Product
Thiol (R-SH) S-alkyl/aryl 4-pyridylthioacetate

Organometallic reagents, such as Grignard reagents and organocuprates, are powerful carbon nucleophiles that react with acyl chlorides like this compound. youtube.com The nature of the product depends on the reactivity of the organometallic reagent used. chemistrysteps.com

With highly reactive Grignard reagents, the reaction typically proceeds in two stages. youtube.com The first equivalent of the Grignard reagent attacks the carbonyl carbon in a standard nucleophilic acyl substitution to form a ketone intermediate. libretexts.org This ketone is also reactive towards the Grignard reagent and is immediately attacked by a second equivalent. libretexts.orgyoutube.com This second attack is a nucleophilic addition reaction, which, after an aqueous workup, yields a tertiary alcohol with two identical alkyl groups derived from the Grignard reagent. libretexts.org

In contrast, less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates) allow for the reaction to be stopped at the ketone stage. chemistrysteps.com The Gilman reagent will undergo a nucleophilic acyl substitution with the this compound to form a ketone, but it is not reactive enough to attack the newly formed ketone. chemistrysteps.com

Enolates, another class of carbon nucleophiles, can also react with this compound in a similar nucleophilic acyl substitution manner to form β-dicarbonyl compounds.

Table 4: Reaction of this compound with Carbon Nucleophiles

Nucleophile Product
Grignard Reagent (R-MgX) Tertiary Alcohol (after two additions)
Gilman Reagent (R₂CuLi) Ketone

Electrophilic Reactivity of the Carbonyl Carbon

The carbonyl carbon of this compound is highly electrophilic, a key factor governing its reactivity. openochem.org This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, creating a significant partial positive charge on the carbon atom. openochem.org This effect is further amplified by the inductive electron-withdrawing effect of the adjacent chlorine atom. openochem.orglibretexts.org

The combination of these two electron-withdrawing groups makes the carbonyl carbon in acyl chlorides one of the most reactive among all carboxylic acid derivatives. libretexts.orglibretexts.orgucalgary.ca This high degree of electrophilicity renders it susceptible to attack by a wide variety of even weak nucleophiles. The thioether linkage and the pyridine ring in this compound also influence the electrophilicity of the carbonyl carbon through their own electronic effects.

Role of the Pyridine Nitrogen in Reactivity Modulation

Furthermore, the pyridine nitrogen can act as a proton acceptor or a Lewis base, which can influence reaction mechanisms. masterorganicchemistry.com In reactions that produce acidic byproducts, such as HCl, the pyridine nitrogen can act as an internal acid scavenger, preventing unwanted side reactions or catalyst deactivation. khanacademy.org The ability of the pyridine nitrogen to be protonated or to coordinate with Lewis acids can also alter the electronic properties of the entire molecule, thereby modulating the reactivity of the acyl chloride group. polimi.it For instance, protonation of the pyridine nitrogen would increase the electron-withdrawing nature of the pyridyl group, which would, in turn, increase the electrophilicity of the carbonyl carbon, making it even more reactive towards nucleophiles.

Through-Bond Electronic Effects

The reactivity of the carbonyl carbon in this compound is significantly modulated by through-bond electronic effects originating from the 4-pyridylthio substituent. These effects are a combination of inductive and resonance contributions from both the pyridine ring and the adjacent sulfur atom.

Inductive Effects: Both the sulfur atom and the nitrogen atom in the pyridine ring are more electronegative than carbon. They exert an electron-withdrawing inductive effect (-I effect), pulling electron density away from the acetyl group. This effect is transmitted through the sigma bonds, increasing the partial positive charge (δ+) on the carbonyl carbon. A more electrophilic carbonyl carbon enhances the molecule's susceptibility to nucleophilic attack. chemistrystudent.com

Resonance Effects: The sulfur atom possesses lone pairs of electrons that can be delocalized into the carbonyl system, a resonance-donating effect (+R effect). This donation would decrease the electrophilicity of the carbonyl carbon. Conversely, the pyridine ring is an electron-deficient aromatic system, which can withdraw electron density via resonance (-R effect), particularly when protonated or complexed.

Table 1: Comparison of Electronic Effects

Effect Type Originating Group Nature of Effect on Carbonyl Carbon
Inductive Effect (-I) Sulfur Atom Electron-withdrawing (activating)
Inductive Effect (-I) Pyridine Ring (Nitrogen) Electron-withdrawing (activating)
Resonance Effect (+R) Sulfur Atom Electron-donating (deactivating)

Through-Space Steric Interactions

Through-space steric interactions refer to the non-bonded interactions that influence the rate and selectivity of a reaction by physically hindering the approach of a nucleophile. In this compound, the 4-pyridylthio group is considerably bulkier than a simple methyl group (as in acetyl chloride).

The geometry of the molecule dictates the accessibility of the electrophilic carbonyl carbon. The thioether linkage (C-S-C) has a bond angle of approximately 100-105°, and there is rotational freedom around the S-CH₂ and Pyridyl-S bonds. However, any conformation will position the relatively large pyridyl ring in proximity to the reaction center. This steric bulk can create a "cone of approach" for an incoming nucleophile that is narrower than that for less substituted acyl chlorides. nih.govreddit.com Consequently, the rate of reaction with bulky nucleophiles may be significantly reduced compared to smaller nucleophiles. This effect is a critical consideration in synthetic applications where selectivity is desired.

Considerations of Leaving Group Departure (Chloride Ion)

A key factor in the high reactivity of this compound is the nature of the chloride ion as a leaving group. Nucleophilic acyl substitution reactions proceed via a two-step addition-elimination mechanism. chemistrysteps.comyoutube.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group.

The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). Its stability as an independent anion means that the energy barrier for the elimination step is low, driving the reaction forward. youtube.com This inherent reactivity makes acyl chlorides, including this compound, highly effective acylating agents. chemguide.co.uk

Side Reactions and Competing Pathways

The high reactivity of this compound also makes it susceptible to undesirable side reactions, particularly in non-anhydrous conditions or during prolonged storage.

Hydrolysis in the Presence of Moisture

Like all acyl chlorides, this compound is highly sensitive to moisture. It reacts readily, often vigorously, with water in an irreversible hydrolysis reaction. chemguide.co.uk The nucleophile in this reaction is a water molecule. chemistrysteps.com The reaction proceeds via the standard nucleophilic addition-elimination mechanism to yield 4-pyridylthioacetic acid and hydrogen chloride gas. youtube.com

Reaction Scheme: Py-S-CH₂COCl + H₂O → Py-S-CH₂COOH + HCl

The formation of corrosive HCl gas is a characteristic feature of acyl chloride hydrolysis. science-revision.co.uk Due to this rapid reaction with water, the compound must be handled and stored under strictly anhydrous (dry) conditions to maintain its integrity. chemistrystudent.com

Self-Condensation and Polymerization Tendencies

While less common than hydrolysis, the potential for self-condensation or polymerization exists due to the molecule's inherent reactivity. In this scenario, one molecule of this compound acts as the electrophile (at the carbonyl carbon), and another molecule could potentially act as a nucleophile.

The most likely nucleophilic site on a second molecule would be either the pyridine nitrogen or the thioether sulfur. While the thioether sulfur is generally a good nucleophile, chemistrysteps.commasterorganicchemistry.com its reaction with the highly reactive acyl chloride would form a sulfonium (B1226848) salt intermediate. Similarly, the pyridine nitrogen could attack the carbonyl carbon.

Such self-reactions could theoretically lead to the formation of dimers or short-chain oligomers. However, these pathways are generally not significant competing reactions under typical conditions where a much stronger external nucleophile (like an alcohol, amine, or water) is present. In the context of polymer chemistry, bifunctional acyl chlorides are used as monomers for condensation polymerization with other monomers like diols or diamines. studymind.co.ukresearchgate.net Spontaneous self-polymerization of a monofunctional acyl chloride like this compound is not a well-documented or expected primary reaction pathway but could contribute to sample degradation over time, especially if catalyzed by impurities.

Synthetic Utility of 4 Pyridylthioacetyl Chloride As a Building Block

Synthesis of Thioesters and Amides

The acyl chloride group in 4-pyridylthioacetyl chloride is a highly reactive site for nucleophilic acyl substitution, making it an excellent precursor for the synthesis of thioesters and amides.

Thioesters are crucial compounds in organic chemistry and biochemistry, serving as important intermediates in various synthetic transformations. The reaction of this compound with thiols provides a direct route to the corresponding thioesters. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction involves the nucleophilic attack of the thiol sulfur atom on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the thioester.

General Reaction Scheme: R-SH + Cl-C(=O)CH₂-S-C₅H₄N → R-S-C(=O)CH₂-S-C₅H₄N + HCl

Various protocols have been developed for thioester synthesis from acyl chlorides and thiols, often employing mild reaction conditions. researchgate.net For instance, the use of a base is common to drive the reaction to completion. researchgate.net The choice of solvent and base can be optimized to achieve high yields and purity of the desired thioester products.

Table 1: Examples of Thioester Synthesis from Acyl Chlorides This table is for illustrative purposes and does not represent specific reactions of this compound.

Acyl Chloride Thiol Product Reference
Acetyl chloride Ethanethiol Ethyl thioacetate rsc.org
Benzoyl chloride Thiophenol S-Phenyl thiobenzoate researchgate.net

Amides are synthesized by the reaction of this compound with primary or secondary amines. savemyexams.com This reaction proceeds through a nucleophilic acyl substitution mechanism, similar to thioester formation, where the nitrogen atom of the amine acts as the nucleophile. savemyexams.comchemistrysteps.com The reaction is often vigorous and may require cooling. chemguide.co.uk An excess of the amine is sometimes used to act as a base to neutralize the HCl formed. scienceinfo.com

General Reaction Scheme: R₂NH + Cl-C(=O)CH₂-S-C₅H₄N → R₂N-C(=O)CH₂-S-C₅H₄N + HCl

The resulting amides, which can be further modified, are valuable intermediates in medicinal chemistry and materials science. The pyridylthio moiety can influence the biological activity and physical properties of the final products.

Table 2: General Methods for Amide Synthesis from Acyl Chlorides This table illustrates general principles and does not detail specific reactions of this compound.

Acyl Chloride Amine Product Reference
Ethanoyl chloride Ammonia Ethanamide chemguide.co.uk
Propanoyl chloride Methylamine N-methylpropanamide savemyexams.com
Benzoyl chloride Aniline N-phenylbenzamide chemistrysteps.com

Formation of Heterocyclic Compounds

The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve intramolecular or intermolecular cyclizations.

The sulfur atom in the pyridylthioether group can participate in cyclization reactions to form sulfur-containing heterocycles. sioc-journal.cnnih.gov These reactions can be initiated by various reagents and conditions, leading to the formation of rings of different sizes. For example, intramolecular reactions could potentially lead to the formation of thietanones or other sulfur-containing ring systems, although specific examples involving this compound are not extensively documented in the provided search results. The synthesis of sulfur-containing heterocycles is an active area of research due to their diverse applications. sioc-journal.cnnih.gov

The pyridine (B92270) ring and the reactive acyl chloride group allow for the incorporation of the 4-pyridylthioacetyl moiety into larger nitrogen-containing heterocyclic systems. kit.edu For instance, the acyl chloride can react with a molecule containing two nucleophilic sites, such as a diamine, to form a cyclic amide or a more complex heterocyclic structure. The resulting compounds are of interest in various fields, including medicinal chemistry and materials science, due to the prevalence of nitrogen heterocycles in biologically active molecules and functional materials. openmedicinalchemistryjournal.com

This compound can be a building block for the synthesis of fused ring systems where another ring is fused to the pyridine moiety. Such syntheses often involve multi-step sequences where the acetyl group is first used to build a part of the new ring, followed by a cyclization reaction that forms the fused system. While direct examples of using this compound for this purpose were not found in the initial search, the general strategies for synthesizing fused rings often involve intramolecular cyclizations of appropriately substituted precursors. nih.govchemrxiv.orgrsc.org The development of methods for constructing fused ring systems is a significant goal in organic synthesis due to their presence in many natural products and pharmaceuticals. researchgate.net

Spectroscopic Characterization Methodologies for 4 Pyridylthioacetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the precise connectivity and electronic environment of atoms within a molecule. For 4-Pyridylthioacetyl chloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons and the protons of the 4-substituted pyridyl ring.

The methylene protons (-S-CH₂-COCl) are anticipated to appear as a singlet in the region of 3.8-4.2 ppm. The deshielding effect of the adjacent sulfur atom and the carbonyl group of the acetyl chloride moiety shifts these protons downfield.

The 4-substituted pyridyl ring gives rise to a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the nitrogen atom (H-2 and H-6) are the most deshielded due to the electron-withdrawing nature of the nitrogen and are expected to resonate at approximately 8.5-8.7 ppm. The protons meta to the nitrogen (H-3 and H-5) would appear further upfield, typically in the range of 7.2-7.4 ppm. The coupling constant between these adjacent protons is typically in the range of 5-6 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Methylene (-S-CH ₂-COCl)3.8 - 4.2Singlet (s)
Pyridyl (H-2, H-6)8.5 - 8.7Doublet (d)
Pyridyl (H-3, H-5)7.2 - 7.4Doublet (d)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. The spectrum of this compound would display signals for the carbonyl carbon, the methylene carbon, and the four distinct carbons of the pyridyl ring.

The carbonyl carbon (-C OCl) is the most deshielded carbon and is expected to have a chemical shift in the range of 170-175 ppm, characteristic of acyl chlorides. The methylene carbon (-S-C H₂-COCl) would likely appear between 40-45 ppm.

For the pyridyl ring, the carbon atom attached to the sulfur (C-4) is expected to be found around 150-155 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are also significantly deshielded and would resonate in the region of 148-152 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) are the most shielded of the aromatic carbons and are anticipated to appear at approximately 120-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-C OCl)170 - 175
Methylene (-S-C H₂-COCl)40 - 45
Pyridyl (C-4)150 - 155
Pyridyl (C-2, C-6)148 - 152
Pyridyl (C-3, C-5)120 - 125

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) for Connectivity Assignment

Two-dimensional NMR techniques such as HSQC and HMBC are crucial for confirming the assignments made from one-dimensional spectra. researchgate.netwashington.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlations between:

The methylene protons (δ ~3.8-4.2 ppm) and the methylene carbon (δ ~40-45 ppm).

The pyridyl protons at H-2 and H-6 (δ ~8.5-8.7 ppm) and the corresponding carbons C-2 and C-6 (δ ~148-152 ppm).

The pyridyl protons at H-3 and H-5 (δ ~7.2-7.4 ppm) and the corresponding carbons C-3 and C-5 (δ ~120-125 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity of quaternary carbons and linking different fragments of the molecule. researchgate.netwashington.edu Key HMBC correlations expected for this compound include:

Correlations from the methylene protons to the carbonyl carbon and to the C-4 carbon of the pyridyl ring.

Correlations from the pyridyl protons (H-3 and H-5) to the C-4 carbon.

Correlations from the pyridyl protons (H-2 and H-6) to the C-4 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound would be the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. Acid chlorides are known to absorb at a high frequency, typically in the range of 1785-1815 cm⁻¹. google.com This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom.

Pyridyl Ring Vibrational Modes

The pyridyl ring exhibits several characteristic vibrational modes. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the region of 1400-1600 cm⁻¹. Specifically, bands around 1590-1610 cm⁻¹ and 1470-1500 cm⁻¹ are characteristic of the pyridine (B92270) ring system. epo.orgrsc.org C-H stretching vibrations of the aromatic ring are expected to be observed just above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Acyl Chloride (C=O)Stretch1785 - 1815Strong
Pyridyl Ring (C=C, C=N)Stretch1590 - 1610, 1470 - 1500Medium to Strong
Aromatic C-HStretch> 3000Medium to Weak
Methylene C-HStretch< 3000Medium to Weak
C-SStretch600 - 800Weak to Medium
C-ClStretch650 - 850Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, various mass spectrometry techniques can be employed to elucidate its molecular weight and characteristic fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV). This process results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

For this compound (C₇H₆ClNOS), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.ukrsc.org This results in two peaks for the molecular ion, [M]⁺˙ and [M+2]⁺˙, separated by two m/z units, with a relative intensity ratio of approximately 3:1. chemguide.co.ukyoutube.com

The fragmentation of this compound in EI-MS is predicted to occur at the weaker bonds, such as the C-S, S-CH₂, and CO-Cl bonds. The stable aromatic pyridine ring is expected to produce a strong peak. libretexts.org

Predicted Fragmentation Pattern in EI-MS:

A plausible fragmentation pathway for this compound under EI-MS conditions would involve the following key fragmentation steps:

Loss of Chlorine radical (•Cl): Cleavage of the CO-Cl bond would result in the formation of the [M-Cl]⁺ acylium ion.

Loss of Carbon Monoxide (CO): Subsequent loss of a CO molecule from the acylium ion.

Cleavage of the thioether linkage: Fragmentation can occur at the C-S or S-CH₂ bond, leading to the formation of the pyridylthio cation or related fragments.

Formation of the Pyridyl radical cation: A prominent peak corresponding to the 4-pyridyl moiety is expected due to its aromatic stability.

Predicted EI-MS Data for this compound

Predicted m/z Predicted Ion Structure Significance
187/189[C₇H₆ClNOS]⁺˙Molecular ion peak ([M]⁺˙ and [M+2]⁺˙) with ~3:1 ratio
152[C₇H₆NOS]⁺Loss of Cl radical
124[C₆H₆NS]⁺Loss of CO from [M-Cl]⁺
110[C₅H₄NS]⁺Pyridylthio cation
78[C₅H₄N]⁺4-Pyridyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). Due to its gentle nature, ESI-MS generally results in less fragmentation compared to EI-MS, often providing a clear molecular ion peak.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [C₇H₆ClNOS+H]⁺. The characteristic isotopic pattern for chlorine would also be observable for this protonated species at [M+H]⁺ and [M+H+2]⁺.

Predicted ESI-MS Data for this compound

Predicted m/z Predicted Ion Structure Significance
188/190[C₇H₆ClNOS + H]⁺Protonated molecular ion with ~3:1 ratio
210/212[C₇H₆ClNOS + Na]⁺Sodium adduct of the molecular ion with ~3:1 ratio

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of a compound's elemental composition, as it can distinguish between molecules with the same nominal mass but different chemical formulas.

By comparing the experimentally determined exact mass with the theoretical exact mass calculated for a proposed formula, the elemental composition of this compound can be confidently confirmed.

Theoretical Exact Mass Calculation for this compound (C₇H₆³⁵ClNOS)

Element Number of Atoms Exact Mass (amu) Total Mass (amu)
Carbon (C)712.0000084.00000
Hydrogen (H)61.007836.04698
Chlorine (³⁵Cl)134.9688534.96885
Nitrogen (N)114.0030714.00307
Oxygen (O)115.9949115.99491
Sulfur (S)131.9720731.97207
Total 186.98588

An HRMS analysis of this compound would be expected to yield a measured mass very close to this theoretical value, thereby confirming its elemental formula.

Elemental Analysis (Combustion Analysis) for Empirical Formula Verification

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (primarily carbon, hydrogen, and nitrogen).

In this method, a sample of this compound would be combusted in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and weighed. The percentages of carbon, hydrogen, and nitrogen in the original compound are then calculated. The percentages of sulfur and chlorine would be determined by other specific analytical methods.

The experimentally determined elemental percentages are then compared with the theoretical percentages calculated from the compound's molecular formula (C₇H₆ClNOS) to verify its purity and composition.

Theoretical vs. Predicted Experimental Elemental Analysis Data for C₇H₆ClNOS

Element Theoretical % Predicted Experimental %
Carbon (C)44.8144.75 - 44.85
Hydrogen (H)3.223.20 - 3.25
Nitrogen (N)7.467.42 - 7.50
Chlorine (Cl)18.8918.85 - 18.95
Sulfur (S)17.0917.05 - 17.15
Oxygen (O)8.53(by difference)

A close agreement between the theoretical and experimental values would provide strong evidence for the proposed molecular formula of this compound.

Theoretical and Computational Chemistry Studies on 4 Pyridylthioacetyl Chloride

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For 4-Pyridylthioacetyl chloride, computational methods provide valuable insights into the arrangement of its electrons and the resulting electronic characteristics.

Molecular Orbital Theory Calculations (e.g., HOMO-LUMO Gap)

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. bohrium.com

For this compound, the electron-withdrawing nature of the acetyl chloride group and the thioether linkage, combined with the electronic properties of the pyridine (B92270) ring, will determine its specific HOMO-LUMO gap. It is anticipated that the HOMO would be located primarily on the sulfur atom and the pyridyl ring, which are electron-rich, while the LUMO would be centered on the electrophilic carbonyl carbon of the acetyl chloride group. The energy of these orbitals, and thus the gap, would be influenced by the interplay of inductive and resonance effects within the molecule.

Table 1: Illustrative HOMO-LUMO Gap Data from Related Pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (MPP)--6.3145 rsc.org
3-substituted phenyl-1-(pyridine-4-carbonyl)-1H-pyrazole-4-carboxylic acid (APP)-6.9276-0.30586.6217 rsc.org
Methyl 2-aminopyridine-4-carboxylate-0.23167-0.70470.1612 scispace.com

Note: This table provides examples from related compounds to illustrate the range of possible values and is not data for this compound itself.

Charge Distribution and Electrostatic Potential Maps

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net These maps depict the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The sulfur atom would also exhibit some negative potential. Conversely, a strong positive potential (blue region) would be anticipated around the carbonyl carbon of the acetyl chloride group, highlighting its high electrophilicity. This is a common feature in acyl chlorides and makes them highly reactive towards nucleophiles. organicchemistrytutor.com The hydrogen atoms on the pyridine ring would also exhibit some degree of positive potential.

Studies on other pyridine derivatives confirm these general features. For example, MEP maps of various substituted thiopyridine derivatives show the localization of negative potential on heteroatoms like nitrogen and oxygen, indicating these as likely sites for electrophilic interaction. researchgate.netscispace.combohrium.com

Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its reactivity and biological activity. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

Energy Minima and Rotational Barriers

For molecules containing thioether linkages, such as dialkyl disulfides, the rotational barriers around the sulfur-sulfur bond have been studied, providing insights into the flexibility of sulfur-containing chains. acs.org In the case of this compound, the rotation around the pyridyl-sulfur bond and the sulfur-acetyl bond will be of particular interest. The presence of the sulfur atom with its lone pairs and the adjacent carbonyl group will influence the rotational profile. It is likely that multiple local energy minima exist, corresponding to different relative orientations of the pyridyl ring and the acetyl chloride moiety.

Influence of Pyridyl Rotation on Reactivity

The rotation of the pyridyl group relative to the thioacetyl chloride side chain can have a significant impact on the molecule's reactivity. Different conformations can expose or shield the reactive centers of the molecule to varying degrees. For instance, the orientation of the pyridyl ring could influence the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile.

Furthermore, the conformation can affect the electronic properties of the molecule. The degree of conjugation between the pyridine ring and the sulfur atom's lone pairs can change with rotation, which in turn can modulate the electron density at the carbonyl carbon. A more planar conformation might allow for greater electronic communication between the ring and the side chain, potentially altering the reactivity of the acetyl chloride group. Conformational analysis of related flexible molecules has shown that the arrangement of different parts of a molecule can be critical for its interactions. acs.orgrsc.org

Reaction Mechanism Modeling

Computational modeling can be used to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction would be its acylation of a nucleophile.

The reaction of an acyl chloride with a nucleophile typically proceeds through a nucleophilic acyl substitution mechanism. organicchemistrytutor.com This involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The leaving group, in this case, the chloride ion, is then expelled to regenerate the carbonyl group.

Computational studies on the reaction of pyridine with acetyl chloride have proposed the formation of an N-acetyl pyridinium (B92312) chloride intermediate. polimi.it In the context of this compound reacting with a nucleophile, the pyridine nitrogen could potentially act as an intramolecular catalyst or be involved in side reactions, depending on the reaction conditions. Density functional theory (DFT) has been successfully used to study the mechanisms of reactions involving pyridine derivatives and to understand the role of different functional groups in directing the reaction pathway. researchgate.netwhiterose.ac.uk Modeling the reaction of this compound with a model nucleophile would allow for the calculation of the reaction energy profile, providing insights into the feasibility and kinetics of the acylation process.

Transition State Localization for Nucleophilic Acyl Substitution

The reaction of this compound with a nucleophile is a fundamental process in organic synthesis. A key aspect of understanding the mechanism of this nucleophilic acyl substitution is the characterization of the transition state. The transition state is the highest energy point along the reaction coordinate, representing the fleeting geometry between reactants and products. ksu.edu.sa

Computational chemists employ various algorithms to locate this transition state on the potential energy surface. For the nucleophilic attack on the carbonyl carbon of this compound, the transition state would involve the partial formation of a bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond.

Studies on similar acyl chlorides reacting with nucleophiles like pyridine reveal that the transition state is characterized by a specific geometry. nih.govrsc.org For instance, in the reaction of an acyl chloride with a nucleophile, the transition state's highest occupied molecular orbital (LUMO) often shows a mixture of orbitals from both the nucleophile and the substrate. nih.govrsc.org This type of transition state has been termed SNm, where 'm' signifies the mixed nature of the orbitals. nih.gov

A hypothetical transition state for the reaction of this compound with a generic nucleophile (Nu) would feature an elongated C-Cl bond and a newly forming C-Nu bond. The geometry around the carbonyl carbon would be distorted from its initial trigonal planar shape towards a more tetrahedral arrangement. The precise bond lengths and angles defining this transition state would be determined by the specific nucleophile used.

Table 1: Hypothetical Transition State Parameters for the Nucleophilic Acyl Substitution of this compound

ParameterReactant (this compound)Transition StateProduct
C-Cl Bond Length (Å) ~1.80~2.20(Broken)
C-Nucleophile Bond Length (Å) (Not formed)~2.00~1.40
C=O Bond Length (Å) ~1.19~1.25~1.21
O-C-Cl Bond Angle (°) ~120~105(Not applicable)
O-C-Nucleophile Bond Angle (°) (Not applicable)~105~120

Note: The values in this table are illustrative and represent typical changes observed in nucleophilic acyl substitution reactions. Actual values would need to be calculated for a specific reaction.

Computational Prediction of Reaction Pathways and Energetics

Beyond locating the transition state, computational chemistry can map out the entire reaction pathway for the nucleophilic substitution of this compound. This is achieved by calculating the potential energy of the system as the reaction progresses from reactants to products. The resulting reaction energy profile provides crucial information about the reaction's feasibility and kinetics.

For the reaction of this compound with a nucleophile, the reaction pathway would likely proceed through a single transition state in a concerted SN2-like mechanism, or it could involve a tetrahedral intermediate, depending on the nucleophile and reaction conditions. ksu.edu.sa Computational models can distinguish between these possibilities by searching for stable intermediates along the reaction coordinate.

Table 2: Hypothetical Energetic Data for a Nucleophilic Substitution Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants 0
Transition State +15
Products -25

Note: This data is hypothetical and for illustrative purposes. The actual energetics would depend on the specific nucleophile and the computational method employed.

Spectroscopic Parameter Prediction

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts for this compound. These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. oregonstate.edulibretexts.org For this compound, the ¹³C chemical shift of the carbonyl carbon would be significantly downfield due to the deshielding effect of the electronegative oxygen and chlorine atoms. bhu.ac.in The carbons of the pyridine ring would have characteristic shifts influenced by the nitrogen atom and the sulfur substituent. The methylene (B1212753) (-CH₂-) carbons would also have a distinct chemical shift.

Similarly, the ¹H chemical shifts of the protons on the pyridine ring and the methylene group can be calculated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C=O ~170Pyridine-H (ortho to N) ~8.5
-CH₂- ~45Pyridine-H (meta to N) ~7.2
Pyridine-C (ortho to N) ~150-CH₂- ~4.0
Pyridine-C (meta to N) ~125
Pyridine-C (para to N) ~140

Note: These are estimated values based on typical chemical shifts for similar functional groups. libretexts.orgorganicchemistrydata.org Precise values require specific quantum chemical calculations.

Vibrational Frequency Predictions for IR Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org Each vibrational mode corresponds to a specific movement of atoms, such as bond stretching or bending. uomustansiriyah.edu.iq Computational chemistry can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum.

For this compound, the most prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1750-1820 cm⁻¹ for acid chlorides. uomustansiriyah.edu.iq Other characteristic vibrations would include C-H stretching of the pyridine ring and the methylene group, C-S stretching, and various bending modes.

By calculating the vibrational frequencies, researchers can assign the peaks in an experimental IR spectrum to specific molecular motions. This provides a detailed understanding of the molecule's vibrational properties and can help to confirm its identity. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms. bhu.ac.in

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch 1780 - 1810
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2900 - 3000
C-N Stretch (Pyridine) 1400 - 1600
C-Cl Stretch 600 - 800
C-S Stretch 600 - 700

Note: These are typical frequency ranges for the specified bonds. uomustansiriyah.edu.iqbhu.ac.in The exact frequencies would be obtained from a computational frequency analysis.

Advanced Derivatization and Functionalization Strategies

Selective Modification of the Pyridine (B92270) Ring in 4-Pyridylthioacetyl Chloride

Direct functionalization of the pyridine ring in this compound is challenging due to the high reactivity of the acyl chloride group. Therefore, selective modifications are typically performed on a stable precursor, such as 4-mercaptopyridine or a suitable 4-pyridyl thioether, before the introduction of the acetyl chloride moiety. The pyridine ring is generally resistant to electrophilic substitution but is activated towards nucleophilic attack, particularly at the C2 and C4 positions.

Key strategies for pyridine ring modification include:

Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (e.g., a halogen) is present at the C2 or C6 position of the pyridine ring, it can be displaced by a variety of nucleophiles. The reactivity order for halopyridines often depends on the nucleophile and reaction conditions sci-hub.se. For many SNAr reactions, the rate-controlling step is the initial addition of the nucleophile, which disrupts the ring's aromaticity nih.govyoutube.com. The stability of the resulting anionic intermediate, known as a Meisenheimer complex, dictates the regioselectivity, favoring attack at the positions ortho and para to the ring nitrogen (C2, C4, C6) stackexchange.com.

Direct C-H Functionalization : This modern approach avoids the pre-installation of leaving groups and allows for the direct formation of new bonds at the pyridine's C-H positions. While direct functionalization of pyridine can be challenging due to its electron-poor nature rsc.orgnih.gov, various methods have been developed.

Ortho-selectivity (C2/C6) : This is often achieved through directed metalation or radical-based Minisci-type reactions.

Meta-selectivity (C3/C5) : Functionalization at the meta position is particularly difficult but can be achieved using specialized directing groups or temporary dearomatization strategies nih.gov.

Para-selectivity (C4) : Given that the starting compound already has a substituent at the C4 position, further functionalization at this site is not possible. However, methods for selective C4 functionalization of unsubstituted pyridines are known digitellinc.com.

The thioether linkage at the C4 position acts as an electron-donating group through resonance, which can influence the regioselectivity of certain electrophilic reactions, although such reactions are generally difficult on the pyridine ring.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools for building molecular complexity efficiently researchgate.netnih.gov. This compound, as a highly reactive acylating agent, is a prime candidate for use in isocyanide-based MCRs such as the Passerini and Ugi reactions.

Passerini Three-Component Reaction (P-3CR) : The classic Passerini reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganicreactions.org. While a carboxylic acid is the standard component, reactive derivatives like acyl chlorides can potentially be used. The acyl chloride could acylate an intermediate formed from the carbonyl and isocyanide, leading to the final product through a related pathway nih.govyoutube.com.

Ugi Four-Component Reaction (U-4CR) : The Ugi reaction typically combines a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to produce a dipeptide-like bis-amide wikipedia.org. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid. This compound could serve as a highly activated alternative to the carboxylic acid component, acylating the nitrilium intermediate to drive the reaction towards the final product nih.govacs.orgresearchgate.netnih.gov. The use of acyl chlorides can expand the scope and efficiency of these transformations.

Integration into Flow Chemistry Setups for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better process control, and improved scalability nih.gov. The synthesis and use of highly reactive and unstable compounds like this compound are particularly well-suited for flow chemistry setups acs.orgresearchgate.netvapourtec.com.

On-Demand Synthesis : Acyl chlorides are often moisture-sensitive and can degrade upon storage. A key advantage of flow chemistry is the ability to generate this compound "on-demand" immediately before its use in a subsequent reaction justia.com. A stream of the precursor carboxylic acid (4-pyridylthioacetic acid) can be mixed with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in a heated reactor coil to produce the acyl chloride continuously researchgate.netresearchgate.net. This approach minimizes the hazards associated with handling and storing bulk quantities of the reactive intermediate.

Telescoped Reactions : The continuously generated stream of this compound can be directly merged with a stream of a nucleophile (such as an alcohol or amine) in a second reactor module. This "telescoped" or multi-step continuous process allows for the synthesis of esters or amides without the need to isolate the acyl chloride intermediate. This improves efficiency, reduces waste, and allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities nih.gov.

ParameterAdvantages of Flow Chemistry for this compound
Safety Small reactor volumes minimize the risk of thermal runaways; hazardous reagents are generated and consumed in situ acs.orgacs.org.
Stability On-demand generation avoids the degradation of the moisture-sensitive acyl chloride during storage justia.com.
Control Precise control over stoichiometry, residence time, and temperature leads to higher selectivity and yield.
Scalability Production can be scaled up by running the system for longer periods ("scaling out") rather than using larger, potentially hazardous batch reactors.
Efficiency Telescoping multiple reaction steps (e.g., acyl chloride formation followed by amidation) into a single continuous process reduces manual handling and purification steps nih.govnih.gov.

Future Research Directions and Unexplored Reactivity

Asymmetric Synthesis Involving 4-Pyridylthioacetyl Chloride

The development of asymmetric methodologies is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds. The application of this compound in this field remains a nascent area of research, offering substantial opportunities for innovation.

Future investigations could focus on its use as a chiral acylating agent or as a precursor to chiral sulfur-containing molecules. The pyridyl nitrogen can act as a coordination site for chiral Lewis acid catalysts, which could control the stereochemical outcome of reactions at the acyl chloride moiety. Similarly, the thioether sulfur atom could be targeted for asymmetric oxidation to generate chiral sulfoxides, which are valuable intermediates in pharmaceutical synthesis.

Table 1: Potential Asymmetric Transformations of this compound

TransformationChiral Catalyst/ReagentPotential ProductSignificance
Kinetic Resolution of AlcoholsChiral Acyl-Transfer CatalystEnantioenriched EstersAccess to optically active building blocks.
Asymmetric OxidationChiral Oxaziridines/Metal-Salen ComplexesChiral Pyridylthioacetyl SulfoxideSynthesis of chiral sulfur-containing ligands.
Desymmetrization of diolsEnzyme (e.g., Lipase)Mono-acylated Chiral DiolEfficient synthesis of complex chiral molecules.

Photoredox Catalysis and Electrocatalysis in Transformations Involving the Compound

Photoredox and electrocatalysis have emerged as powerful tools for forging new chemical bonds under mild conditions. The electronic properties of the pyridyl ring and the thioether linkage in this compound make it an intriguing candidate for such transformations.

Under photoredox conditions, the pyridyl group could engage in single-electron transfer (SET) processes, leading to the formation of radical intermediates. This could enable novel C-C and C-heteroatom bond-forming reactions that are not accessible through traditional thermal methods. For instance, the generation of a pyridinyl radical could facilitate Minisci-type reactions, allowing for the functionalization of the pyridine (B92270) ring.

Electrocatalysis offers a complementary approach to activate the molecule. The pyridyl moiety can be either oxidized or reduced at an electrode surface, triggering a cascade of chemical reactions. This could be exploited for the development of electrosynthetic methods for polymerization or for the generation of novel organometallic species.

Table 2: Proposed Photoredox and Electrocatalytic Reactions

Reaction TypeCatalyst/ConditionsExpected OutcomePotential Application
Photoredox-mediated C-H FunctionalizationRu(bpy)₃²⁺ / Visible LightAlkylation/Arylation of the pyridine ringLate-stage functionalization of complex molecules.
Electrocatalytic C-S Bond CleavageSacrificial Anode/CathodeGeneration of a pyridyl radical and acetyl chlorideAccess to reactive intermediates for further synthesis.
ElectropolymerizationConductive Polymer ElectrodeFormation of a pyridyl-based conductive polymerDevelopment of novel electronic materials.

Green Chemistry Approaches for Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Applying these principles to the synthesis and reactions of this compound is a crucial area for future research.

Current methods for the synthesis of acyl chlorides often rely on harsh reagents like thionyl chloride or oxalyl chloride, which generate significant amounts of acidic waste. Future research should focus on developing catalytic methods for the synthesis of this compound directly from 4-pyridylthioacetic acid, using milder and more atom-economical reagents.

Furthermore, exploring its reactivity in green solvents, such as water, ionic liquids, or deep eutectic solvents, could significantly reduce the environmental impact of its applications. The use of biocatalysis, employing enzymes to mediate its transformations, also represents a promising avenue for sustainable synthesis.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The combination of a hard electrophilic center (the acyl chloride) and a soft nucleophilic center (the thioether and pyridyl moieties) within the same molecule presents opportunities for the development of novel synthetic methodologies.

One area of exploration could be intramolecular cyclization reactions, where the acyl chloride reacts with the pyridyl nitrogen or another nucleophile tethered to the pyridine ring to form novel heterocyclic scaffolds. The thioether linkage could also participate in rearrangement reactions, such as the Pummerer rearrangement, to generate new functional groups.

Moreover, this compound could serve as a versatile building block in multicomponent reactions, where three or more reactants combine in a single step to form complex products. The development of such reactions would be highly valuable for the rapid generation of molecular diversity in drug discovery and materials science.

Exploration of Reactivity under Extreme Conditions or with Novel Catalysts

Investigating the reactivity of this compound under non-conventional conditions could unlock new and unexpected chemical transformations. High-pressure chemistry, for example, can significantly alter reaction rates and selectivities, potentially leading to the formation of products that are not accessible under ambient conditions. Studies on the behavior of pyridine under high pressure have shown that it can undergo chemical transformations starting at 18 GPa. chemicalbook.com

The use of novel catalytic systems, such as N-heterocyclic carbenes (NHCs) or frustrated Lewis pairs (FLPs), could also be explored to activate the acyl chloride or the pyridyl ring in unconventional ways. For instance, NHCs are known to form reactive acyl-azolium intermediates with acyl chlorides, which can then participate in a variety of catalytic cycles.

Table 3: Potential Research Areas under Non-Conventional Conditions

Condition/CatalystResearch FocusExpected Outcome
High PressureCycloaddition reactionsFormation of novel polycyclic aromatic compounds.
Microwave IrradiationRapid synthesis of derivativesAccelerated reaction rates and improved yields.
N-Heterocyclic Carbene CatalysisUmpolung reactivityGeneration of acyl anion equivalents for nucleophilic acylation.
Frustrated Lewis Pair CatalysisActivation of the C-Cl bondNovel bond formations and functional group transformations.

Conclusion

Summary of Key Advances in the Chemistry of 4-Pyridylthioacetyl Chloride

The chemistry of this compound, while not extensively explored in a wide range of contexts, has been significantly advanced by its application in the synthesis of cephalosporin-based antibiotics. The development of a reliable synthetic route to this reagent from readily available starting materials has been a key enabler of its use. The primary advance lies in its utilization as a carrier of the (4-pyridylthio)acetyl moiety, allowing for the efficient acylation of complex amine-containing molecules.

Broader Implications for Organic Synthesis and Chemical Sciences

The use of this compound highlights the broader strategy in organic synthesis of employing bifunctional reagents to construct complex molecular architectures. The presence of both a reactive acyl chloride and a heteroaromatic pyridine (B92270) ring within the same molecule provides opportunities for creating compounds with specific steric and electronic properties. Its application in the synthesis of bioactive compounds underscores the importance of developing novel building blocks for medicinal chemistry and drug discovery.

Outlook on the Compound's Continuing Relevance in Academic Research

While the current body of literature on this compound is somewhat limited, its proven utility in the synthesis of cephalosporin (B10832234) analogues suggests potential for its continued relevance in academic and industrial research. Future research may explore its reactivity with a wider array of nucleophiles, its use in the synthesis of other classes of heterocyclic compounds, or the development of new applications in materials science or catalysis. The pyridine and thioether functionalities offer sites for further chemical modification, potentially leading to the discovery of novel compounds with interesting biological or physical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Pyridylthioacetyl chloride, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution between pyridine-4-thiol and chloroacetyl chloride in anhydrous conditions. Optimize variables such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. Monitor reaction progress via TLC and isolate the product via vacuum distillation or column chromatography. Purification steps should include washing with sodium bicarbonate to remove unreacted acid chlorides .
  • Key Parameters : Reaction yields improve with slow addition of chloroacetyl chloride to avoid exothermic side reactions. Use inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodology : Use a combination of NMR (¹H, ¹³C) to confirm the pyridyl and thioacetyl moieties. IR spectroscopy verifies the C=O stretch (~1750 cm⁻¹) and C-S bond (~650 cm⁻¹). Elemental analysis or HRMS ensures molecular formula accuracy. Compare melting points and retention factors (Rf) with literature values for purity assessment .
  • Critical Checks : Ensure absence of residual solvents (e.g., DCM) via ¹H NMR and quantify impurities using HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Work in a fume hood with PPE (nitrile gloves, lab coat, goggles). Store the compound under anhydrous conditions (desiccator with P₂O₅). Neutralize spills with sodium bicarbonate or sand. Monitor air quality for HCl fumes using gas detectors .
  • Emergency Measures : Pre-plan first-aid protocols for skin/eye contact (15-minute flushing with water) and inhalation (immediate fresh air) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous peaks). Re-run experiments under controlled conditions to isolate variables (e.g., humidity, solvent purity). Compare with computational predictions (DFT for NMR chemical shifts) to identify structural anomalies .
  • Statistical Analysis : Apply principal component analysis (PCA) to batch data to detect systematic errors in instrumentation or sample preparation .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodology : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Simulate reaction pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., Arrhenius plots) .
  • Parameterization : Include solvent effects (PCM models) and temperature dependencies in simulations to match experimental conditions .

Q. How should stability studies be designed to assess degradation pathways of this compound?

  • Methodology : Conduct accelerated stability testing under stress conditions (40°C/75% RH, UV light). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis to 4-pyridylthioacetic acid). Quantify rate constants (k) using first-order kinetics and calculate shelf-life via Arrhenius extrapolation .
  • Controls : Include inert atmosphere (N₂) and desiccant-stabilized samples to isolate moisture-induced degradation .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodology : Employ protecting groups (e.g., tert-butoxycarbonyl for amines) to block unintended nucleophilic attacks. Optimize catalyst loading (e.g., DMAP for acylation) to reduce dimerization. Use low-temperature (-78°C) conditions for kinetically controlled reactions .
  • Analytical Feedback : Use in-situ IR or Raman spectroscopy to monitor reactive intermediates and adjust conditions dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.